molecular formula C8H8BrClOS B1372868 4-Bromo-5-propylthiophene-2-carbonyl chloride CAS No. 1160249-08-0

4-Bromo-5-propylthiophene-2-carbonyl chloride

Cat. No.: B1372868
CAS No.: 1160249-08-0
M. Wt: 267.57 g/mol
InChI Key: QEMUVXWVKNPQJG-UHFFFAOYSA-N
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Description

4-Bromo-5-propylthiophene-2-carbonyl chloride (C₈H₈BrClOS, MW 267.58) is a thiophene-based derivative featuring a bromine substituent at the 4-position, a propyl group at the 5-position, and a reactive carbonyl chloride moiety at the 2-position of the heterocyclic ring . This compound is classified under acyl chlorides, making it a potent electrophile suitable for nucleophilic acyl substitution reactions, such as amide or ester formation. Its molecular structure combines electron-withdrawing (bromine, carbonyl chloride) and electron-donating (propyl) groups, creating a unique electronic profile that influences reactivity and solubility. Notably, commercial availability of this compound has been discontinued as of 2025, though its analogs remain accessible for research and industrial applications .

Properties

IUPAC Name

4-bromo-5-propylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClOS/c1-2-3-6-5(9)4-7(12-6)8(10)11/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMUVXWVKNPQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-propylthiophene-2-carbonyl chloride typically involves the bromination of 5-propylthiophene-2-carbonyl chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the thiophene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields .

Industrial Production Methods

While specific industrial production methods for 4-Bromo-5-propylthiophene-2-carbonyl chloride are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production. Industrial processes may also incorporate continuous flow reactors to enhance reaction efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-propylthiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of new thiophene derivatives with different functional groups.

    Reduction Reactions: Formation of alcohols or aldehydes.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

Scientific Research Applications

4-Bromo-5-propylthiophene-2-carbonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-propylthiophene-2-carbonyl chloride involves its reactivity with nucleophiles and electrophiles due to the presence of the bromine atom and the carbonyl chloride group. These functional groups facilitate various chemical transformations, making the compound a versatile intermediate in organic synthesis. The thiophene ring also contributes to the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Table 1: Molecular Properties of 4-Bromo-5-propylthiophene-2-carbonyl Chloride and Analogs

Compound Molecular Formula Molecular Weight Substituents (Position) Commercial Availability (2025)
4-Bromo-5-propylthiophene-2-carbonyl chloride C₈H₈BrClOS 267.58 Br (4), C₃H₇ (5), COCl (2) Discontinued
4-Bromo-5-ethylthiophene-2-carbonyl chloride C₇H₆BrClOS 253.55 Br (4), C₂H₅ (5), COCl (2) Available (inferred)
5-Ethylthiophene-2-carbonyl chloride C₇H₇ClOS 174.65 C₂H₅ (5), COCl (2) Available (inferred)

Substituent Effects on Physicochemical Properties

  • Bromine Influence: The bromine atom increases molecular weight by ~79.9 g/mol compared to non-brominated analogs (e.g., 5-ethylthiophene-2-carbonyl chloride).
  • Alkyl Chain Length: The propyl group contributes greater lipophilicity (logP ~2.1 estimated) compared to ethyl (logP ~1.5), impacting solubility in non-polar solvents. However, the longer chain may introduce steric hindrance, reducing reactivity in sterically demanding reactions .
  • Carbonyl Chloride Reactivity : All three compounds share this reactive group, but the absence of bromine in 5-ethylthiophene-2-carbonyl chloride likely reduces electron deficiency at the carbonyl carbon, moderating its reactivity .

Biological Activity

4-Bromo-5-propylthiophene-2-carbonyl chloride is an organosulfur compound characterized by its thiophene ring, a carbonyl chloride group, and a bromine atom. Its molecular formula is C₈H₈BrClOS, with a molecular weight of approximately 267.57 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceuticals.

Chemical Structure and Properties

The presence of the carbonyl chloride group in 4-Bromo-5-propylthiophene-2-carbonyl chloride suggests significant reactivity, making it a versatile reagent in organic synthesis. The thiophene structure is known for its stability and ability to participate in various chemical reactions, including electrophilic substitutions and nucleophilic attacks.

PropertyValue
Molecular FormulaC₈H₈BrClOS
Molecular Weight267.57 g/mol
Functional GroupsThiophene, Carbonyl Chloride
SolubilitySoluble in organic solvents

The biological activity of 4-Bromo-5-propylthiophene-2-carbonyl chloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby blocking their activity.
  • Receptor Interaction : It could interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Biological Activity

Research indicates that compounds containing thiophene rings exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some thiophene derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Certain studies have indicated that thiophene-based compounds can induce apoptosis in cancer cells, potentially making them candidates for cancer therapy.
  • Neurological Effects : There is emerging evidence that thiophene derivatives may modulate neurotransmission pathways, with implications for treating central nervous system disorders.

Anticancer Activity

A study investigated the effects of various thiophene derivatives on cancer cell lines. Results demonstrated that 4-Bromo-5-propylthiophene-2-carbonyl chloride exhibited cytotoxic effects on specific cancer cell lines, leading to increased apoptosis rates compared to control groups. The compound's mechanism was linked to the induction of oxidative stress within the cancer cells.

Antimicrobial Effects

Another research effort focused on the antimicrobial properties of thiophene derivatives, including 4-Bromo-5-propylthiophene-2-carbonyl chloride. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in comparison to standard antibiotics.

Synthesis and Functionalization

The synthesis of 4-Bromo-5-propylthiophene-2-carbonyl chloride typically involves multi-step organic reactions. A common synthetic route includes:

  • Lithiation of Thiophene : Using n-BuLi to generate a reactive intermediate.
  • Bromination : Introducing bromine under controlled conditions to yield the brominated product.
  • Formation of Carbonyl Chloride : Utilizing reagents that facilitate the formation of the carbonyl chloride functional group.

This synthetic pathway allows for further functionalization, enabling the development of more complex derivatives with tailored biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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